molecular formula C22H24ClFN4O B2918600 (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185048-23-0

(3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2918600
CAS No.: 1185048-23-0
M. Wt: 414.91
InChI Key: HGFLKBWEWWYGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an imidazole moiety, and a fluorophenyl group. Its hydrochloride form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Piperazine Ring Formation: The piperazine ring is often formed by the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The imidazole and piperazine rings are then coupled with the 2-fluorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the 3,5-dimethylphenyl group to the piperazine-imidazole intermediate, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperazine and imidazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl

Uniqueness

Compared to similar compounds, (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of both the imidazole and fluorophenyl groups. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O.ClH/c1-16-13-17(2)15-18(14-16)21(28)25-9-11-26(12-10-25)22-24-7-8-27(22)20-6-4-3-5-19(20)23;/h3-8,13-15H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFLKBWEWWYGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.